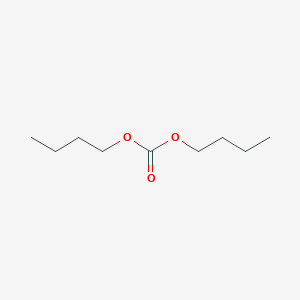








|
REACTION_CXSMILES
|
[C:1](=[O:12])([O:7][CH2:8][CH2:9][CH2:10][CH3:11])[O:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:13]1(O)C=CC=C[CH:14]=1.C(=O)(OCCCC)N>[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]>[C:1](=[O:12])([O:2][C:3]1[CH:14]=[CH:13][CH:6]=[CH:5][CH:4]=1)[O:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4.5.6.7|
|


|
Name
|
|
|
Quantity
|
862 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OCCCC)(OCCCC)=O
|
|
Name
|
|
|
Quantity
|
932 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(OCCCC)=O
|
|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring at 300 rpm with a mechanical stirrer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
1795 g of the top section liquid obtained
|
|
Type
|
ADDITION
|
|
Details
|
were charged into a round bottom flask of capacity 5 L in which
|
|
Type
|
DISTILLATION
|
|
Details
|
a distillation column
|
|
Type
|
CUSTOM
|
|
Details
|
provided with a vacuum jacket (filled Sulzer Labopacking, inner diameter 50mmφ, height of filling portion 1100 mm)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The contents in the flask were heated with a mantle heater
|
|
Type
|
CUSTOM
|
|
Details
|
became 191° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
of reflux
|
|
Type
|
DISTILLATION
|
|
Details
|
distillation-out
|
|
Type
|
DISTILLATION
|
|
Details
|
The starting time of distillation-out
|
|
Type
|
CUSTOM
|
|
Details
|
as starting of the reaction
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OCCCC)(OC1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 12.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |